molecular formula C8H5IO B1590796 2-Iodobenzofuran CAS No. 69626-75-1

2-Iodobenzofuran

Cat. No. B1590796
CAS RN: 69626-75-1
M. Wt: 244.03 g/mol
InChI Key: WIBOBANRAWSQLV-UHFFFAOYSA-N
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Description

2-Iodobenzofuran (2-IBF) is an organic compound with the molecular formula C8H5IO. It is a heterocyclic aromatic compound, containing both an aromatic ring and an oxygen-containing heterocycle. It is a colorless solid that is soluble in organic solvents. 2-IBF is a versatile intermediate in organic synthesis, and has been used in the synthesis of a variety of organic compounds. It is also used in scientific research applications, such as in the study of the mechanism of action of drugs and other bioactive compounds.

Scientific Research Applications

1. Medical Imaging and Dopamine Receptor Analysis

2-Iodobenzofuran derivatives have been utilized in medical imaging, particularly in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors. Studies have shown the potential of [123I]iodobenzofuran ([123I]IBF) as a tracer for assessing dopamine D2 receptor parameters in both nonhuman primates and humans. These tracers have been valuable in understanding the binding potential, density, and affinity of the dopamine D2 receptor, which can aid in the diagnosis and research of various neurological disorders (Laruelle et al., 1994), (Laruelle et al., 1994), (Ichise et al., 1996).

2. Application in Organic Synthesis

This compound compounds have been used in organic synthesis, particularly in the aromatization of tetrahydro-β-carbolines to their aromatic forms. This method was demonstrated in the total synthesis of the marine indole alkaloid eudistomin U, showcasing the utility of 2-iodoxybenzoic acid in facilitating such transformations under mild conditions (Panarese & Waters, 2010).

3. Exploration of Novel Chemical Structures

This compound derivatives have been instrumental in synthesizing new classes of compounds, such as 2-ferrocenoyl-substituted iodobenzofurans. These compounds represent a novel class of ferrocene-benzofuran hybrids, which could be significant for developments in medicinal chemistry (Li, Zhuoma, & Gao, 2017).

4. Advancements in Oxidation Reactions

2-Iodoxybenzoic acid (IBX), a derivative of this compound, has been highlighted for its role in oxidation reactions, particularly in the synthesis of alcohols to aldehydes or ketones. Studies have delved into the mechanisms of these reactions, exploring the potential for improved reactivity through various techniques (Jiang et al., 2017).

5. Role in Catalytic Reactions

The use of organohypervalent iodine reagents, like 2-iodoxybenzoic acid (IBX), in catalytic systems has been a topic of interest due to their versatility and environmental friendliness. These reagents have found numerous applications in organic synthesis, demonstrating a wide range of synthetic potential beyond simple alcohol oxidations (Zhdankin, 2011).

Mechanism of Action

Target of Action

It is known that 2-iodobenzofuran is involved in a process known as the halogen dance (hd) reactions . This process is a useful tool for synthetic chemists as it enables access to positions in aromatic and heteroaromatic systems for subsequent functionalization .

Mode of Action

The mode of action of this compound involves a process known as the Halogen Dance (HD) reactions . When this compound is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .

Biochemical Pathways

The halogen dance (hd) reactions, in which this compound participates, enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization . This suggests that this compound could potentially influence a variety of biochemical pathways depending on the specific functional groups introduced during the HD reactions.

Result of Action

Given its involvement in the halogen dance (hd) reactions, it can be inferred that this compound plays a role in the synthesis of various aromatic and heteroaromatic compounds .

Action Environment

The halogen dance (hd) reactions involving this compound are carried out in a specific environment, ie, in the presence of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C . This suggests that the action of this compound could potentially be influenced by factors such as temperature and the presence of specific reagents.

properties

IUPAC Name

2-iodo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBOBANRAWSQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550702
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69626-75-1
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzofuran (3.0 g, 25.4 mmol) in tetrahydrofuran (36 mL) at about −78° C. was added a 2.5M solution of n-butyllithium in hexanes (10.2 mL, 25.4 mmol). The solution was allowed to warm to about −10° C. and was stirred for about 2 hours. Iodine (6.41 g, 25.4 mmol) was added gradually and the mixture was stirred at about −10° C. for about 30 min. The solution was allowed to warm to room temperature, was quenched by the addition of aqueous ammonium chloride, and was extracted with diethyl ether. The combined organic extracts were washed with aqueous sodium bisulfite and brine, dried (MgSO4), filtered and concentrated under vacuum. The resulting oil was distilled (b.p. 90° C./1.05 mm Hg) to provide Example 651. 1H NMR (300 MHz, CDCl3): δ 6.93 (s, 1H), 7.20 (m, 2H), 7.48 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?

A: this compound serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []

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